2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine
Description
The compound 2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine is a sulfur-rich heterocyclic molecule featuring a pyridine ring substituted with a methyl group at the 4-position and a tetrathiafulvalene (TTF)-derived moiety at the 2-position. Its systematic name, as per crystallographic data, is 3-({2-[4-(pyridin-4-yl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}sulfanyl)propanenitrile, though variations in substituents may exist depending on synthesis routes .
Properties
CAS No. |
649774-44-7 |
|---|---|
Molecular Formula |
C12H9NS4 |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
2-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]-4-methylpyridine |
InChI |
InChI=1S/C12H9NS4/c1-8-2-3-13-9(6-8)10-7-16-12(17-10)11-14-4-5-15-11/h2-7H,1H3 |
InChI Key |
UGBRTBVRTNLHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CSC(=C3SC=CS3)S2 |
Origin of Product |
United States |
Preparation Methods
Reaction of Pyridine Derivatives with Dithiol Compounds
One prevalent method involves the reaction of pyridine derivatives with dithiol compounds under controlled conditions. The general reaction can be summarized as follows:
$$
\text{Pyridine Derivative} + \text{Dithiol} \xrightarrow{\text{Catalyst}} \text{Target Compound}
$$
This method often utilizes 1,3-dithiol-2-ylidene intermediates which react with pyridine derivatives in the presence of Lewis acids or other catalysts to facilitate the formation of the desired compound.
Multi-Component Reactions
Multi-component reactions are another effective approach for synthesizing this compound. For instance, a typical procedure might include:
- Mixing aldehydes with dithiol precursors in the presence of a Lewis acid catalyst.
- Heating the mixture to promote reaction completion.
- Quenching and extracting the product using organic solvents.
Detailed Reaction Conditions
The following table summarizes specific reaction conditions used in various synthesis methods:
| Parameter | Value |
|---|---|
| Temperature | 80 °C |
| Reaction Time | 16 hours |
| Solvents | Dichloromethane (DCM), Ethanol |
| Catalysts | BF₃·SMe₂, Lewis Acids |
| Quenching Agent | Methanol or Saturated Na₂CO₃ |
Chemical Reactions Analysis
Types of Reactions
The synthesized compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) to form sulfoxides or sulfones.
Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced dithiol derivatives.
Substitution: Nucleophilic substitution reactions can occur when reacting with organolithium or Grignard reagents.
Common Reagents and Conditions
Reagents commonly utilized in these reactions include:
Oxidizing agents: KMnO₄
Reducing agents: NaBH₄
Nucleophiles: RLi or RMgX
Reaction conditions typically involve controlled temperatures and suitable solvents such as dichloromethane or ethanol.
Yield and Purification
The yield of This compound can vary based on the specific method employed but generally ranges from moderate to high when optimized properly. Purification techniques often include:
- Column chromatography
- Recrystallization
- Distillation
Chemical Reactions Analysis
Types of Reactions
2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., RLi). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine has a wide range of scientific research applications, including:
Organic Electronics: This compound is used in the development of organic semiconductors and molecular electronics due to its strong electron-donating properties.
Photovoltaic Devices: It is employed in the fabrication of photovoltaic cells and artificial photosynthetic systems.
Biological Research: The compound’s unique structure makes it a valuable tool in studying electron transfer processes in biological systems.
Industrial Applications: It is used in the production of high-performance materials for various industrial applications, including sensors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine involves its ability to donate electrons and participate in electron transfer processes. The compound interacts with molecular targets through its dithiol moieties, facilitating redox reactions and contributing to its functionality in electronic and biological systems .
Comparison with Similar Compounds
Key Structural Features:
- Pyridine Core : The 4-methylpyridine group introduces electron-donating effects, enhancing stability and influencing intermolecular interactions.
- TTF Moiety : The fused 1,3-dithiole rings form a planar structure with weak S···S interactions (3.530–3.586 Å), critical for charge-transfer properties .
- Stereoelectronic Effects : The two 1,3-dithiole rings are twisted by 2.6°, slightly disrupting conjugation but maintaining redox activity .
Structural Analogues in the TTF-Pyridine Family
The compound belongs to a class of TTF-pyridine hybrids , which are studied for their conductive and redox properties. Below is a comparison with key analogues:
Key Observations:
- Substituent Effects: The 4-methyl group in the target compound improves electron density compared to electron-withdrawing groups (e.g., cyano or chloro), favoring charge-transfer interactions .
- TTF Modifications: Cyanoethylsulfanyl substitutions (e.g., in Zhu et al. (2010)) increase solubility but reduce thermal stability compared to unmodified TTFs .
Spectroscopic and Crystallographic Data
Infrared (IR) Spectroscopy:
- Target Compound: Strong C≡N stretch at ~2200 cm⁻¹ (if cyano-substituted), S–S vibrations at 500–600 cm⁻¹ .
- Chloro-Substituted Analogues : C–Cl stretches at 550–750 cm⁻¹ .
¹H NMR:
- 4-Methylpyridine : δ 2.5 ppm (singlet, CH₃) .
- TTF-Proton Environments : Aromatic protons at δ 7.0–8.5 ppm, influenced by sulfur conjugation .
Crystallography:
- Planarity : The target compound’s TTF-pyridine core is nearly coplanar (max deviation: 0.090 Å), unlike bulkier analogues with twisted aryl groups .
Electronic and Functional Properties
TTF-pyridines are explored for:
Biological Activity
The compound 2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine is a member of the dithiolene family, characterized by its unique structure that includes multiple sulfur atoms and a pyridine moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring dithiolene units and a methylpyridine group. Its molecular formula is with a molecular weight of approximately 298.5 g/mol. The presence of sulfur atoms contributes to its unique electronic properties, making it a candidate for various biological applications.
Structural Formula
The structural representation can be summarized as follows:
Antioxidant Properties
Research has indicated that compounds containing dithiolene structures exhibit significant antioxidant activity. For instance, studies have shown that derivatives of 1,3-dithiol can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of dithiolene compounds. A notable case study demonstrated that derivatives of 1,3-dithioles showed promising activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | P. aeruginosa | 20 |
Anticancer Activity
The anticancer potential of dithiolene compounds has been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of redox status and inhibition of cell proliferation.
Case Study: Dithiolene Derivative in Cancer Research
A study conducted on a derivative of the compound revealed its effectiveness in inhibiting the growth of human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Neuroprotective Effects
Emerging evidence suggests that dithiolene compounds may possess neuroprotective properties. Research indicates that these compounds can protect neuronal cells from oxidative damage, thereby offering potential therapeutic benefits for neurodegenerative diseases.
The biological activity of This compound is primarily attributed to its ability to interact with cellular redox systems. The dithiolenes can undergo reversible redox reactions, which may enhance their antioxidant capabilities and modulate signaling pathways involved in cell survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
